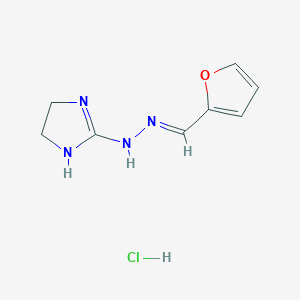![molecular formula C21H31ClN2O3 B6102372 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide](/img/structure/B6102372.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as BCTC and belongs to the class of benzamides. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. It has been found to have a wide range of applications in scientific research, including neuroscience, pharmacology, and drug discovery.
Mecanismo De Acción
BCTC acts as a competitive antagonist of the 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide receptor. It binds to the receptor and prevents the activation of the channel by various stimuli, including heat, capsaicin, and acid. This results in the inhibition of calcium influx into the cell, which is responsible for the physiological effects of this compound activation.
Biochemical and Physiological Effects:
BCTC has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BCTC has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTC has several advantages for use in lab experiments. It is a potent and selective antagonist of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide, which makes it a valuable tool for studying the role of this compound in various physiological and pathological conditions. However, BCTC also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BCTC. One area of research is the development of more potent and selective 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide antagonists for use in the treatment of chronic pain and other inflammatory conditions. Another area of research is the investigation of the role of this compound in cancer progression and the development of this compound-targeted therapies for cancer treatment. Additionally, the potential use of BCTC as a tool for drug discovery and the development of new therapeutic agents should be explored.
Métodos De Síntesis
The synthesis of BCTC involves a multi-step process that begins with the reaction of 5-chloro-2-nitrobenzoic acid with cyclopentylmagnesium bromide to form 5-chloro-2-(1-cyclopentyl)benzoic acid. This intermediate is then reacted with piperidine in the presence of a catalyst to form 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoic acid. The final step involves the reaction of this intermediate with 3-methoxypropylamine to form BCTC.
Aplicaciones Científicas De Investigación
BCTC has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide, which is a non-selective cation channel that is involved in various physiological processes, including pain sensation, inflammation, and thermoregulation. BCTC has been used in research to study the role of this compound in various physiological and pathological conditions, including chronic pain, neuropathic pain, and cancer.
Propiedades
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-methoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O3/c1-26-14-4-11-23-21(25)19-15-16(22)7-8-20(19)27-18-9-12-24(13-10-18)17-5-2-3-6-17/h7-8,15,17-18H,2-6,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIUEOZVSOUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![methyl 1-[2-hydroxy-3-(3-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6102306.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6102326.png)
![N-(4-chlorophenyl)-2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B6102336.png)

![3-methoxy-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B6102347.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6102349.png)
![4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6102357.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-3-(2-furyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102363.png)

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)